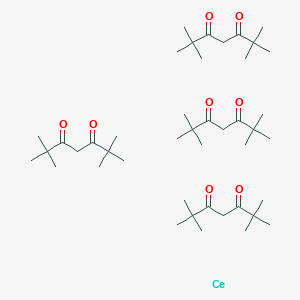

Cerium;2,2,6,6-tetramethylheptane-3,5-dione

カタログ番号 B102067

CAS番号:

18960-54-8

分子量: 877.2 g/mol

InChIキー: JPCVCRISNDSDBB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

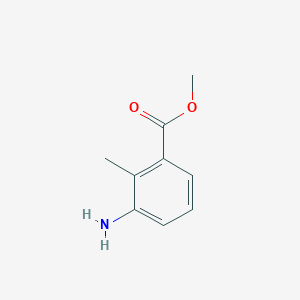

“Cerium;2,2,6,6-tetramethylheptane-3,5-dione” is a compound that involves the use of 2,2,6,6-Tetramethyl-3,5-heptanedione, a stable, anhydrous reagent. It undergoes O-additions and C-additions and acts as an air-stable ligand for metal catalysts .

Synthesis Analysis

The synthesis of this compound involves the use of 2,2,6,6-Tetramethyl-3,5-heptanedione as a bidentate ligand in the formation of stable complexes with lanthanide ions . The FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy techniques are used to identify its structure .Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethyl-3,5-heptanedione is C11H20O2 . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions .Chemical Reactions Analysis

In various reactions, 2,2,6,6-Tetramethyl-3,5-heptanedione acts as an air-stable ligand for metal catalysts . It undergoes O-additions and C-additions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione include a refractive index of n20/D 1.459 (lit.), a boiling point of 72-73 °C/6 mmHg (lit.), and a density of 0.883 g/mL at 25 °C (lit.) .科学的研究の応用

Volatile Precursor for Ceria-based Materials

- Scientific Field : Material Science

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as a volatile precursor for ceria-based materials . It is particularly useful in gas-phase deposition processes like MOCVD (Metal–Organic Chemical Vapor Deposition) and ALD (Atomic Layer Deposition) to produce coatings of various compositions and functionality .

- Methods of Application : The compound is synthesized, purified, and identified for thermodynamic study. Its saturated vapor pressure over the solid compound is measured by a flow method in the temperature range from 430 to 468 K . Differential scanning calorimetry is applied to measure the melting temperature and enthalpy as well as heat capacity in the temperature range from 306 to 459 K .

- Results or Outcomes : The thermal study of this compound provides valuable data on its volatility and thermal stability in both gas and condensed phases. This information is crucial for defining precise temperature regimes of film deposition by gas-phase processes .

Synthesis of α-Aryl-β-diketones and Dicyanamidobenzene-Bridge Diruthenium Complex

- Scientific Field : Organic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .

- Results or Outcomes : The outcomes of these syntheses are the production of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .

Synthesis of Orange-Emitting Iridium (III) Complex

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

- Results or Outcomes : The outcome of this synthesis is the production of an orange-emitting iridium (III) complex .

Synthesis of Stable Complexes with Lanthanide Ions

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions .

- Results or Outcomes : The outcome of this synthesis is the production of stable complexes with lanthanide ions .

Synthesis of Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione serves as a substrate for heterocycles .

- Results or Outcomes : The outcome of this synthesis is the production of heterocycles .

Ligand for Metal Catalysts

- Scientific Field : Catalysis

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione acts as an air-stable ligand for metal catalysts .

- Results or Outcomes : The outcome of this application is the production of metal catalysts .

Synthesis of α-Aryl-β-diketones

- Scientific Field : Organic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones .

- Results or Outcomes : The outcome of this synthesis is the production of α-aryl-β-diketones .

Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of dicyanamidobenzene-bridge diruthenium complex .

- Results or Outcomes : The outcome of this synthesis is the production of a dicyanamidobenzene-bridge diruthenium complex .

Synthesis of Orange-Emitting Iridium (III) Complex

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as an ancillary ligand in the synthesis of an orange-emitting iridium (III) complex .

- Results or Outcomes : The outcome of this synthesis is the production of an orange-emitting iridium (III) complex .

将来の方向性

特性

IUPAC Name |

cerium;2,2,6,6-tetramethylheptane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCVCRISNDSDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80CeO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329992 |

Source

|

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium;2,2,6,6-tetramethylheptane-3,5-dione | |

CAS RN |

18960-54-8 |

Source

|

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

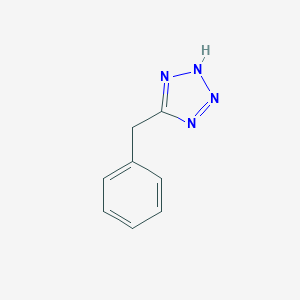

5-Benzyl-1H-tetrazole

18489-25-3

Methyl 3-amino-2-methylbenzoate

18583-89-6

9-Cycloheptadecen-1-ol

17344-59-1

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)